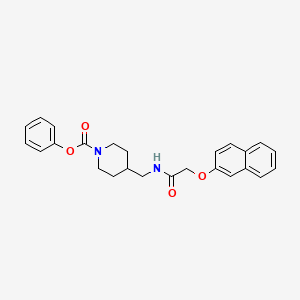

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

phenyl 4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c28-24(18-30-23-11-10-20-6-4-5-7-21(20)16-23)26-17-19-12-14-27(15-13-19)25(29)31-22-8-2-1-3-9-22/h1-11,16,19H,12-15,17-18H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRSHHINAUYXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the naphthalen-2-yloxy acetic acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base.

Amidation: The naphthalen-2-yloxy acetic acid is then reacted with piperidine to form the corresponding amide.

Esterification: The final step involves the esterification of the amide with phenyl chloroformate to yield Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- Naphthalene Moiety : A fused bicyclic aromatic hydrocarbon that enhances lipophilicity.

- Ester Functional Group : Contributes to reactivity and solubility.

Molecular Details :

- CAS Number : 1234936-28-7

- Molecular Formula : C25H26N2O4

- Molecular Weight : 418.493 g/mol

Medicinal Chemistry

The compound is being explored for its potential as a bioactive agent with various therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit certain kinases involved in cancer pathways, similar to other piperidine derivatives known for their anticancer properties.

- Antimicrobial Properties : Investigated for activity against a range of pathogens, making it a candidate for new antibiotics.

Organic Synthesis

As an intermediate in the synthesis of more complex organic molecules, it plays a crucial role in developing new chemical entities for pharmaceutical applications.

Industrial Applications

The compound is utilized in producing specialty chemicals and materials, highlighting its importance beyond academia.

Case Studies and Research Findings

- Anticancer Research : A study demonstrated that piperidine derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting that compounds like Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate could be developed into effective anticancer agents .

- Antimicrobial Activity Assessment : Research indicated that this compound showed promising results against specific bacterial strains, warranting further investigation into its potential as a new antibiotic .

- Mechanistic Studies : Investigations into the binding affinity of the compound to various receptors provided insights into its potential therapeutic effects, particularly in modulating inflammatory responses .

Wirkmechanismus

The mechanism of action of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogs:

*LogP values estimated using fragment-based methods.

Key Observations:

- Naphthalenyl vs. Fluorophenyl: The naphthalen-2-yloxy group in the target compound increases molecular weight and lipophilicity (LogP ~5.2) compared to the fluorophenyl analog (LogP ~3.8) .

- Heterocyclic Substitutions : The oxadiazole-pyridine derivative has a lower LogP (~4.1) due to polar heterocycles, which may enhance solubility and hydrogen-bonding interactions compared to the purely aromatic target compound.

- Alkynyl Linkers : The butynyl-linked naphthalen-1-yloxy compound exhibits higher LogP (~6.0), indicating extreme hydrophobicity that could limit bioavailability without formulation aids like Cremophor EL (as used for PTX in ).

Pharmacokinetics:

- Naphthalene Impact : Bulky naphthalenyl groups, as seen in the target compound and , may prolong metabolic stability due to steric hindrance of cytochrome P450 enzymes. However, this could also reduce renal clearance.

Biologische Aktivität

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- Naphthalene Moiety : A fused bicyclic aromatic hydrocarbon that contributes to the compound's lipophilicity and potential for receptor interactions.

- Ester Functional Group : Enhances the compound's reactivity and solubility.

Molecular Details :

- CAS Number : 1234936-28-7

- Molecular Weight : 418.493 g/mol

- InChI Key : JBRSHHINAUYXPX

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of various biochemical pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer pathways, similar to other piperidine derivatives known for their anticancer properties .

- Receptor Modulation : It is hypothesized that the compound could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and pain .

Anticancer Activity

Research indicates that piperidine derivatives exhibit promising anticancer properties. For instance, some studies have shown that related compounds can induce apoptosis in cancer cell lines, such as HepG2 liver cancer cells, with IC50 values indicating effective cytotoxicity . The presence of the naphthalene moiety may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy.

Antimicrobial Properties

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate has been explored for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to establish a comprehensive profile .

Comparative Analysis with Similar Compounds

The uniqueness of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate lies in its combined structural features that confer specific biological properties not fully replicated in other piperidine or naphthalene derivatives.

Case Studies and Research Findings

- Study on Anticancer Activity : A study examining piperidine derivatives reported that compounds similar to Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate showed significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for drug development targeting cancer therapies .

- Exploration of Kinase Inhibition : Research into N-(2-aminoethyl)piperidine derivatives indicated their potential as multitarget inhibitors for kinases involved in cancer progression. This aligns with the expected activity of our compound due to structural similarities .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate?

Methodological Answer: Synthetic optimization typically involves systematic variation of reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., HATU for amide coupling). Multi-step protocols should prioritize intermediate purification via column chromatography or recrystallization to ensure ≥95% purity. For example, analogous piperidine-carboxylate derivatives require sequential protection/deprotection of functional groups to avoid side reactions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular weight and backbone connectivity. X-ray crystallography (as applied to structurally similar pyridine derivatives) resolves stereochemical ambiguities . Purity validation via HPLC with UV detection (λ = 254 nm) is recommended, especially for assessing batch consistency .

Q. What in vitro screening protocols are used to evaluate its biological activity?

Methodological Answer: Initial screening often includes:

- Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .

- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations after 48-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer: Key structural modifications include:

- Naphthalenyloxy group substitution : Replacing the naphthalene moiety with biphenyl or heteroaromatic groups (e.g., pyridyl) to modulate lipophilicity and receptor binding .

- Acetamido linker optimization : Introducing methyl or fluorine substituents to improve metabolic stability . Computational docking (e.g., AutoDock Vina) against bacterial FabH or tumor necrosis factor (TNF-α) can prioritize candidates for synthesis .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

Methodological Answer: Discrepancies often arise from poor pharmacokinetic (PK) properties. Strategies include:

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation.

- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability, as demonstrated for related piperidine derivatives .

- Pharmacodynamic markers : Measure target engagement in vivo (e.g., TNF-α suppression in serum) to validate mechanism .

Q. What computational approaches are suitable for predicting off-target interactions?

Methodological Answer:

Q. How can researchers resolve conflicting data in antimicrobial vs. antitumor activity profiles?

Methodological Answer:

- Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., ≤10 µM).

- Mechanistic studies : Use RNA-seq or proteomics to identify pathway-specific effects (e.g., DNA damage vs. membrane disruption) .

- Redox stability testing : Assess compound degradation under assay conditions (e.g., ROS levels in cancer cells) .

Key Notes

- Methodological Rigor : Answers emphasize experimental design, data validation, and iterative optimization.

- Advanced Tools : Techniques like ABPP and MD simulations are highlighted for mechanistic resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.